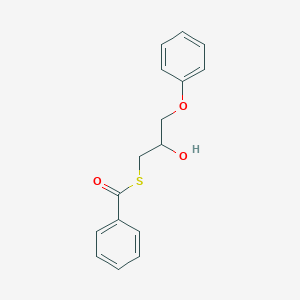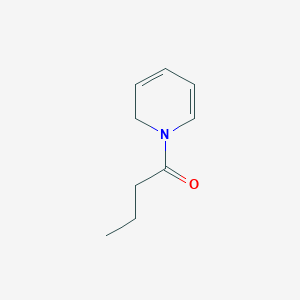
(6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that belongs to the class of oxadiazines. This compound is characterized by its unique structure, which includes a six-membered ring containing nitrogen and oxygen atoms. The presence of diphenyl groups adds to its stability and reactivity, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carbonyl compounds, followed by cyclization in the presence of dehydrating agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters. The purification process is also scaled up, often involving crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds.
Applications De Recherche Scientifique
(6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which (6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6R)-6H-benzo[c]chromen-6-ylpyridine: Another heterocyclic compound with a similar structure but different functional groups.
n-butyphthalide derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
(6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to its specific ring structure and the presence of diphenyl groups. This gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
919110-52-4 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(6R)-2,6-diphenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C15H12N2O2/c18-14-13(11-7-3-1-4-8-11)19-15(17-16-14)12-9-5-2-6-10-12/h1-10,13H,(H,16,18)/t13-/m1/s1 |
Clé InChI |
UXCFBRHXYIHVGJ-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2C(=O)NN=C(O2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)NN=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)


![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)



![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)



